Cas no 1823940-04-0 (3-Chloro-8-fluoro-6-methoxyquinoline)

3-Chloro-8-fluoro-6-methoxyquinoline Chemical and Physical Properties
Names and Identifiers
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- 3-CHLORO-8-FLUORO-6-METHOXYQUINOLINE
- 3-Chloro-8-fluoro-6-methoxyquinoline
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- Inchi: 1S/C10H7ClFNO/c1-14-8-3-6-2-7(11)5-13-10(6)9(12)4-8/h2-5H,1H3
- InChI Key: QRLXWCZQHSZRGA-UHFFFAOYSA-N
- SMILES: ClC1=CN=C2C(=CC(=CC2=C1)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 205
- Topological Polar Surface Area: 22.1
- XLogP3: 2.9
3-Chloro-8-fluoro-6-methoxyquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM229184-1g |
3-Chloro-8-fluoro-6-methoxyquinoline |
1823940-04-0 | 97% | 1g |
$1489 | 2021-08-04 | |
Chemenu | CM229184-1g |
3-Chloro-8-fluoro-6-methoxyquinoline |
1823940-04-0 | 97% | 1g |
$1577 | 2022-09-01 | |
Alichem | A189009653-250mg |
3-Chloro-8-fluoro-6-methoxyquinoline |
1823940-04-0 | 95% | 250mg |
$656.11 | 2023-09-02 | |
Alichem | A189009653-1g |
3-Chloro-8-fluoro-6-methoxyquinoline |
1823940-04-0 | 95% | 1g |
$1624.86 | 2023-09-02 |
3-Chloro-8-fluoro-6-methoxyquinoline Related Literature
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
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3. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
Additional information on 3-Chloro-8-fluoro-6-methoxyquinoline
Recent Advances in the Study of 3-Chloro-8-fluoro-6-methoxyquinoline (CAS: 1823940-04-0) in Chemical Biology and Pharmaceutical Research
The compound 3-Chloro-8-fluoro-6-methoxyquinoline (CAS: 1823940-04-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This heterocyclic quinoline derivative exhibits unique structural features that make it a promising scaffold for the design of novel therapeutic agents. Recent studies have explored its synthesis, biological activity, and mechanism of action, shedding light on its potential as a key intermediate or active pharmaceutical ingredient (API).
One of the most notable advancements in the study of 3-Chloro-8-fluoro-6-methoxyquinoline is its role as a precursor in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases. Researchers have demonstrated that modifications to the quinoline core, particularly at the 3-chloro and 8-fluoro positions, can significantly enhance binding affinity and selectivity for specific kinase targets. For instance, a 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's utility in developing selective inhibitors for the JAK2 kinase, a key player in myeloproliferative disorders.
In addition to its applications in kinase inhibition, 3-Chloro-8-fluoro-6-methoxyquinoline has shown promise in antimicrobial research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit potent activity against drug-resistant strains of Mycobacterium tuberculosis. The study attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism distinct from existing antibiotics. This finding opens new avenues for addressing the global challenge of antimicrobial resistance.
The synthetic routes to 3-Chloro-8-fluoro-6-methoxyquinoline have also been optimized in recent years. A 2022 paper in Organic Process Research & Development described a scalable and cost-effective method for its production, utilizing a palladium-catalyzed cross-coupling reaction. This advancement is particularly significant for industrial applications, as it reduces the reliance on hazardous reagents and improves overall yield. The paper also emphasized the importance of controlling impurities, such as the regioisomer 3-fluoro-8-chloro-6-methoxyquinoline, to ensure the quality of the final product.
From a pharmacological perspective, the pharmacokinetic properties of 3-Chloro-8-fluoro-6-methoxyquinoline derivatives have been extensively studied. Research published in European Journal of Pharmaceutical Sciences in 2023 revealed that these compounds generally exhibit favorable absorption and distribution profiles, with moderate plasma protein binding. However, the study also noted that metabolic stability could be a limiting factor, prompting further investigations into structural modifications to improve hepatic clearance rates.
Looking ahead, the versatility of 3-Chloro-8-fluoro-6-methoxyquinoline continues to inspire new research directions. Current efforts are focused on exploring its potential in targeted drug delivery systems and as a fluorescent probe for bioimaging applications. The compound's unique photophysical properties, combined with its biological activity, make it an attractive candidate for theranostic applications. As research progresses, we anticipate more breakthroughs that will further establish its importance in chemical biology and pharmaceutical development.
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